5-Methoxy-3-methyleneisoindolin-1-one
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Overview
Description
5-Methoxy-3-methyleneisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are present in various natural products and pharmaceutical molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methyleneisoindolin-1-one can be achieved through various methods. One common approach involves the use of ultrasonic irradiation, which offers advantages such as improved reaction rates, yields, and selectivity. For instance, a small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This method is characterized by group tolerance, high efficiency, and the ability to perform reactions on a multigram scale.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of palladium or rhodium catalysts in tandem oxidative C–H activation and annulation reactions is one such method . Additionally, the treatment of 2-alkynylbenzoic acids with primary amines has been reported to form hydroxyisoindolinones .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-methyleneisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the methoxy and methylene groups.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methoxy-3-methyleneisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a versatile precursor in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyleneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress, decrease mitochondrial membrane potential, disrupt the cell cycle, and induce apoptosis in cancer cells . These effects are mediated through the compound’s interaction with protein kinase drug targets and other cellular pathways .
Comparison with Similar Compounds
5-Methoxy-3-methyleneisoindolin-1-one can be compared with other similar compounds, such as:
3-Hydroxyisoindolin-1-ones: These compounds share a similar core structure but differ in the presence of the hydroxy group at the 3-position.
4-Dimethylaminophthalimide: This compound is an oxygen isosteric fluorophore with similar solvatochromic fluorescence properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-methoxy-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-9-5-7(13-2)3-4-8(9)10(12)11-6/h3-5H,1H2,2H3,(H,11,12) |
InChI Key |
XTYMPYBTUQBWHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC2=C |
Origin of Product |
United States |
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